Ethyl imidazo[1,2-a]pyridine-5-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. It has garnered significant attention due to its diverse applications in medicinal chemistry, material science, and other scientific fields .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-5-carboxylate has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It has also been identified as a potential anticancer agent .
Mode of Action
The compound interacts with its targets, leading to changes that result in its therapeutic effects. For instance, in the context of tuberculosis, it shows in vitro anti-TB activity against replicating and non-replicating TB . As an anticancer agent, it has been found to be a potent inhibitor for KRAS G12C-mutated NCI-H358 cells .
Biochemical Pathways
The compound affects various biochemical pathways. In the case of tuberculosis, it interferes with the bacterial growth, leading to a reduction in the bacterial load . As an anticancer agent, it increases the number of MCF-7 cells in the G0/G1 phase and induces apoptosis .
Pharmacokinetics
It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic benefits. For instance, it has been found to exhibit cytotoxic potential against MCF-7 and HT-29 cells . In the context of tuberculosis, it leads to a significant reduction in the bacterial load .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Biochemical Analysis
Biochemical Properties
Ethyl imidazo[1,2-a]pyridine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell proliferation and survival. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating damaged or unwanted cells . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth, differentiation, and response to stress . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity . This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades essential for cell survival and proliferation . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, leading to altered transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its biological activity, leading to prolonged effects on cellular function . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-5-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,2-a]pyrimidine: Utilized in synthetic chemistry and pharmaceutical research.
Imidazo[4,5-b]pyridine: Studied for its biological activities and potential as a drug candidate.
Uniqueness: Ethyl imidazo[1,2-a]pyridine-5-carboxylate stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse functionalization, making it a valuable compound in various scientific disciplines .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVQICOKBGMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456163 | |
Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177485-39-1 | |
Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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